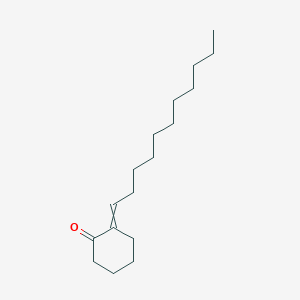
2-Undecylidenecyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecylidenecyclohexan-1-one is an organic compound with the molecular formula C17H30O It is a ketone, specifically an enone, characterized by a cyclohexane ring with an undecylidene substituent at the 2-position
Synthetic Routes and Reaction Conditions:
From Cyclohexanone: One common method involves the reaction of cyclohexanone with undecanal in the presence of a base, such as sodium hydroxide, to form this compound through an aldol condensation reaction.
From Cyclohexene: Another method involves the oxidation of cyclohexene to form cyclohexenone, followed by a reaction with undecanal under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or epoxides, depending on the oxidizing agents used.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the enone moiety reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often used.
Major Products:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanones.
Applications De Recherche Scientifique
2-Undecylidenecyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-undecylidenecyclohexan-1-one involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of adducts that can modulate biological pathways. Its effects are mediated through its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
Cyclohexenone: A simpler enone with similar reactivity but lacking the long alkyl chain.
2-Decylidenecyclohexan-1-one: Similar structure but with a shorter alkyl chain.
2-Dodecylidenecyclohexan-1-one: Similar structure but with a longer alkyl chain.
Uniqueness: 2-Undecylidenecyclohexan-1-one is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where specific hydrophobicity and reactivity are desired.
Propriétés
Numéro CAS |
823785-51-9 |
|---|---|
Formule moléculaire |
C17H30O |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
2-undecylidenecyclohexan-1-one |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18/h13H,2-12,14-15H2,1H3 |
Clé InChI |
BQOYWJOHWCZNTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC=C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)
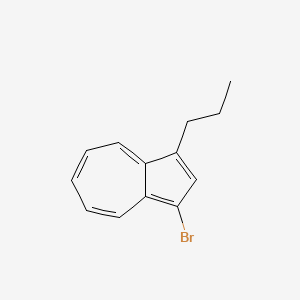
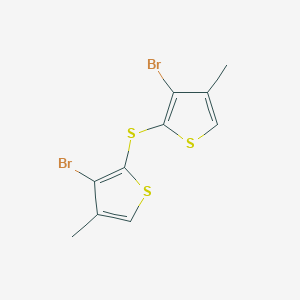

![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)
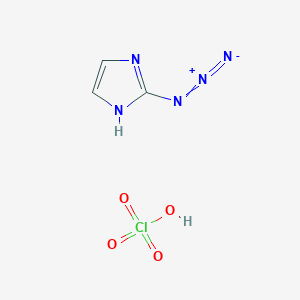

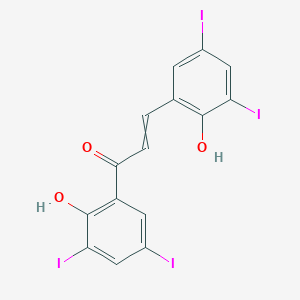
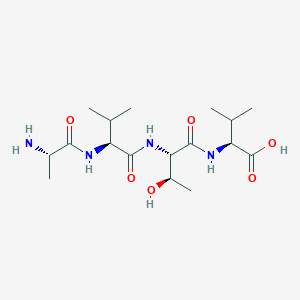

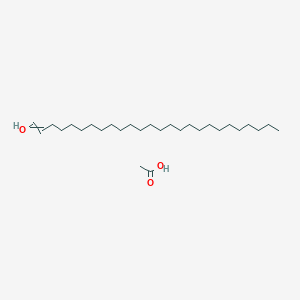
![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)

